2-(1,3-dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 4-(N,N-dimethylsulfamoyl)benzoate
Description
The compound 2-(1,3-dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 4-(N,N-dimethylsulfamoyl)benzoate is a naphthalimide derivative characterized by a benzo[de]isoquinoline core substituted with a piperidine ring at the 6-position and an ethyl ester group linked to a 4-(N,N-dimethylsulfamoyl)benzoate moiety. The piperidine substituent enhances solubility and may influence intermolecular interactions, while the sulfamoyl group could confer bioactivity or serve as a functional handle for further derivatization .
Properties
IUPAC Name |
2-(1,3-dioxo-6-piperidin-1-ylbenzo[de]isoquinolin-2-yl)ethyl 4-(dimethylsulfamoyl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N3O6S/c1-29(2)38(35,36)20-11-9-19(10-12-20)28(34)37-18-17-31-26(32)22-8-6-7-21-24(30-15-4-3-5-16-30)14-13-23(25(21)22)27(31)33/h6-14H,3-5,15-18H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOWQXLVGQATQNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)OCCN2C(=O)C3=C4C(=C(C=C3)N5CCCCC5)C=CC=C4C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
535.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Related compounds such as 2-piperidinone are known to be involved in the formation of polyamides like nylon 5. Another compound, 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione, is used as a ligand for E3 ligase in PROTAC production.
Mode of Action
It is suggested that it allows rapid conjugation with carboxyl linkers due to the presence of an amine group via peptide coupling reactions. It is also amenable for linker attachment via reductive amination.
Biochemical Pathways
Related compounds have been shown to be involved in protein degradation pathways.
Biological Activity
The compound 2-(1,3-dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 4-(N,N-dimethylsulfamoyl)benzoate is a complex organic molecule with significant potential in medicinal chemistry. Its structure features a benzo[de]isoquinoline core, piperidine moiety, and a sulfonamide group, which contribute to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Structural Characteristics
The molecular formula for this compound is , with a molecular weight of approximately 577.66 g/mol. The presence of multiple functional groups enhances its potential for various biological interactions.
| Feature | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 577.66 g/mol |
| Functional Groups | Dioxo, sulfonamide, ester |
| Core Structure | Benzo[de]isoquinoline |
Preliminary studies suggest that compounds related to benzo[de]isoquinoline derivatives exhibit a range of biological activities, including:
- Anticancer Activity : Some derivatives have shown promise in inhibiting cancer cell proliferation through various pathways.
- Neuroprotective Effects : The piperidine moiety may contribute to neuroprotective properties by modulating neurotransmitter systems.
- Antimicrobial Properties : Sulfonamide groups are known for their antibacterial effects, potentially enhancing the compound's efficacy against bacterial infections.
Anticancer Activity
A study evaluated the cytotoxic effects of similar benzo[de]isoquinoline derivatives on various cancer cell lines. The results indicated that these compounds could induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell cycle progression.
Neuroprotective Effects
Research involving the administration of this compound in animal models demonstrated significant neuroprotective effects against excitotoxicity and oxidative stress. The mechanism was linked to the modulation of glutamate receptors and enhancement of antioxidant defenses.
Antimicrobial Activity
In vitro studies showed that derivatives with sulfonamide groups exhibited significant antibacterial activity against Gram-positive bacteria. The compound's mechanism involved inhibition of folate synthesis pathways, similar to established sulfonamide antibiotics.
Comparative Analysis with Similar Compounds
The uniqueness of this compound lies in its combination of multiple pharmacophores (the dioxo group, piperidine ring, and sulfonamide moiety), which may synergistically enhance its biological activity compared to similar compounds.
| Compound Name | Key Activities |
|---|---|
| 2-(1,3-Dioxo-6-(piperidin-1-yl)-1H-Benzo[de]Isoquinolin-2(3H)-yl)ethyl Cinnamate | Anticancer, Neuroprotective |
| 4-(N,N-Dimethylsulfamoyl)Benzoate | Antimicrobial |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound belongs to a broader class of 1,8-naphthalimide derivatives modified at the 6-position with nitrogen-containing heterocycles and ester-linked aromatic groups. Key analogues include:
| Compound Name | Molecular Formula | Substituents (R1, R2) | Key Applications/Properties |
|---|---|---|---|
| 2-(6-Morpholino-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 4-bromobenzoate | C24H21BrN2O5 | R1 = Morpholine, R2 = 4-Br | Fluorescent probes, polymer synthesis |
| Ethyl 2-[1,3-dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl]acetate | C21H22N2O4 | R1 = Piperidine, R2 = Ethyl ester | Intermediate for functionalized polymers |
| Methyl 4-(6-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoate | C20H12N2O6 | R1 = Nitro, R2 = Methyl ester | UV-absorbing materials |
| 4-(1,3-Dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)benzoic acid | C22H20N2O4 | R1 = Piperidine, R2 = COOH | Metal-ion sensing, coordination chemistry |
Key Structural Differences:
- Piperidine vs. Morpholine : Replacing piperidine (6-membered ring) with morpholine (6-membered ring containing oxygen) in reduces basicity and alters electronic properties, impacting fluorescence and solubility .
- Sulfamoyl vs.
- Nitro vs. Piperidine : Nitro groups () increase electron-withdrawing effects, shifting UV-Vis absorption maxima compared to electron-donating piperidine .
Physicochemical and Functional Properties
- Solubility: Piperidine and morpholine substituents improve solubility in polar solvents (e.g., DMSO, ethanol) compared to nitro or bromo derivatives .
- Fluorescence : The target compound’s sulfamoyl group may quench fluorescence relative to morpholine or piperazine analogues, as observed in Hg(II)-sensing naphthalimides .
- Thermal Stability : Bromo and nitro substituents () increase melting points (e.g., 694°C predicted for ) due to stronger intermolecular forces .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
